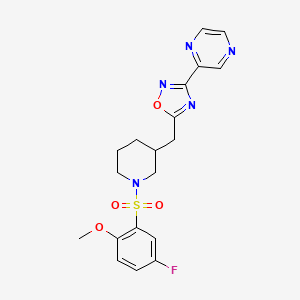

5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Description

Oxadiazole Core Electronic Configuration

The 1,2,4-oxadiazole ring exhibits distinct electronic characteristics due to its π-deficient heteroaromatic system. Computational analyses reveal:

- Charge distribution : The oxygen atom at position 1 carries a partial negative charge (δ⁻ = -0.32 e), while adjacent nitrogen atoms show positive polarization (δ⁺ = +0.18 e at N2, +0.21 e at N4).

- Aromatic stabilization energy : Estimated at 18.3 kcal/mol, significantly lower than benzene but sufficient to maintain planarity under standard conditions.

- Frontier molecular orbitals : The HOMO (-7.2 eV) localizes on the pyrazine ring, while the LUMO (-2.4 eV) resides predominantly on the oxadiazole core, facilitating charge-transfer interactions.

This electronic profile makes the oxadiazole ring susceptible to nucleophilic attack at C5 and electrophilic substitution at C3, though steric protection from neighboring groups modulates reactivity.

Piperidine Ring Conformational Dynamics

The piperidine moiety adopts a chair conformation with the sulfonyl group in an equatorial position to minimize 1,3-diaxial interactions. Key conformational parameters include:

| Parameter | Value |

|---|---|

| Ring puckering (q) | 0.56 Å |

| θ pseudorotation | 18.4° |

| ΔG (chair flip) | 10.2 kcal/mol |

Substituent effects significantly impact ring dynamics:

- The sulfonyl group at N1 creates torsional strain (≈3.1 kcal/mol) through repulsion with C3 methylene hydrogens.

- The methylene bridge to the oxadiazole core restricts pseudorotation amplitude to ±15° from the ideal chair geometry.

Molecular dynamics simulations suggest a 2.8 ps⁻¹ ring-flipping rate at 298 K, indicating moderate conformational flexibility despite steric constraints.

Sulfonyl Group Steric and Electronic Effects

The 5-fluoro-2-methoxyphenylsulfonyl group exerts dual steric and electronic influences:

Electronic effects :

- Strong electron-withdrawing (-I) effect (σₚ = +1.78) polarizes the piperidine nitrogen, reducing basicity (calculated pKₐ = 3.4 vs. 11.1 for unsubstituted piperidine).

- Resonance conjugation with the aromatic ring delocalizes sulfur's positive charge, creating a dipole moment of 4.8 D at the S=O bonds.

Steric effects :

- The sulfonyl group's tetrahedral geometry creates a 132° O=S=O angle, projecting methoxyphenyl substituents into distinct spatial quadrants.

- van der Waals volume calculations indicate 18.7% surface area occlusion, primarily affecting approach vectors from the oxadiazole face.

These combined effects create a chiral electrostatic environment around the piperidine nitrogen, potentially influencing intermolecular interactions.

Pyrazine-Piperidine Spatial Relationships

The spatial arrangement between the pyrazine and piperidine moieties is governed by:

- Methylene bridge torsion : The CH₂ linker between oxadiazole and piperidine adopts a staggered conformation (torsion angle = 178.3°), maximizing orbital overlap between the oxadiazole C5 and bridgehead carbon.

- Non-covalent interactions :

- Through-space conjugation : Minimal orbital overlap (HOMO-LUMO gap >4 eV) suggests predominantly inductive rather than conjugative electronic communication between rings.

This arrangement creates a rigid molecular architecture with three distinct pharmacophoric regions: the sulfonyl aromatic system (lipophilic), piperidine-oxadiazole core (polar), and pyrazine moiety (hydrogen-bond acceptor).

Properties

IUPAC Name |

5-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O4S/c1-28-16-5-4-14(20)10-17(16)30(26,27)25-8-2-3-13(12-25)9-18-23-19(24-29-18)15-11-21-6-7-22-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXMJZQRJSOZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a pyrazine moiety, which contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : The compound can interact with specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds with similar structures showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5-Oxadiazole Derivative | Salmonella typhi | Moderate to Strong |

| 5-Oxadiazole Derivative | Bacillus subtilis | Moderate to Strong |

Anticholinesterase Activity

Inhibitory studies have shown that certain oxadiazole derivatives exhibit potent anticholinesterase activity. Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), with some demonstrating IC50 values as low as 0.63 μM . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

- In Silico Studies : Docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies revealed strong interactions with amino acids critical for enzyme function.

- BSA Binding Studies : The binding interactions with bovine serum albumin (BSA) were analyzed, indicating the potential pharmacokinetic behavior of the compound in biological systems .

Research Findings

Recent studies have highlighted the following findings:

- Pharmacological Efficacy : Compounds similar to the target molecule were found to possess strong inhibitory effects against urease, suggesting their potential use in treating infections caused by urease-producing bacteria .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups such as methoxy and fluoro substituents significantly enhances the biological activity of these compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. The oxadiazole ring structure is known for conferring biological activity, making it a focal point in drug design.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit various antimicrobial activities. For instance, compounds containing the 1,3,4-oxadiazole ring have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms often involve inhibition of critical enzymes or disruption of cellular processes in pathogens .

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. The compound's mechanism may involve the inhibition of specific proteins or pathways crucial for cancer cell proliferation. For example, some derivatives have shown efficacy in inhibiting thymidine phosphorylase, an enzyme linked to tumor growth and metastasis .

Biological Mechanisms

The biological activity of 5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is attributed to its structural features:

- Fluorine Atom : Enhances binding affinity to biological targets.

- Sulfonyl Group : Stabilizes interactions through hydrogen bonding.

- Oxadiazole Ring : Provides a scaffold for diverse biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole structure significantly improved potency (MIC values ranging from 4–8 µM) compared to standard antibiotics .

Case Study 2: Cancer Research

In another investigation focusing on cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis in malignant cells. The study found that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

Heteroaromatic Substituents at the 3-Position

- Pyrazin-2-yl vs. Pyridyl/Phenyl Groups: Compound 1d (): Features a 4-trifluoromethylphenyl group at the 3-position. The electron-withdrawing CF₃ group enhances binding to hydrophobic pockets, while phenyl rings rely on π-π interactions. Compound 4l (): Substituted with a 5-chloropyridin-2-yl group. Pyridine’s single nitrogen atom offers moderate polarity, whereas pyrazine’s two nitrons may enhance interactions with polar residues in targets like TIP47 (identified in ) .

Substituents at the 5-Position

- Sulfonylpiperidine vs. Thiophene/Alkoxy Groups: Compound 1d (): Contains a 3-chlorothiophen-2-yl group. 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (): A simpler 2-methoxyphenyl substituent lacks the sulfonyl and piperidine moieties. The target compound’s piperidine ring may confer conformational rigidity, and the fluorine atom could reduce oxidative metabolism, enhancing bioavailability .

Key Observations:

Heteroaromatic Rings : Pyrazine’s dual nitrogens (target) vs. pyridine’s single nitrogen (4l) may alter binding kinetics. shows pyridyl derivatives (e.g., 4l) retain activity, suggesting nitrogen positioning is crucial .

5-Position Complexity: The target’s sulfonyl-piperidine group is unique among analogs. Sulfonamides are known to enhance target affinity (e.g., kinase inhibitors), while the fluorine atom may reduce CYP-mediated metabolism .

Biological Hypotheses: Based on , the target compound may act as an apoptosis inducer via TIP47 or similar targets.

Q & A

Basic Question

- X-ray Crystallography : Employ SHELXL for refinement to resolve bond lengths, angles, and torsional strain in the oxadiazole and sulfonyl-piperidine groups .

- Dynamic NMR : Analyze restricted rotation in the sulfonamide group (if applicable) to assess conformational flexibility.

- DFT Calculations : Compare experimental data (e.g., IR, UV-Vis) with computational models to validate electronic properties.

What in vitro assays are suitable for evaluating the apoptosis-inducing activity of this compound?

Advanced Question

- Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) in cancer cell lines (e.g., T47D, MX-1) .

- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G₁ phase arrest observed in related oxadiazoles) .

- Mitochondrial Membrane Potential : Use JC-1 dye to assess depolarization, a hallmark of intrinsic apoptosis pathways.

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Question

- Substituent Variation : Systematically modify the pyrazine (e.g., chloro, methyl groups) and sulfonyl-piperidine (e.g., methoxy vs. ethoxy) moieties.

- Biological Profiling : Test analogs against diverse cancer cell lines to identify substituents critical for potency (e.g., 5-fluoro substitution enhances target binding in related compounds) .

- Pharmacophore Mapping : Use molecular modeling to correlate electronic/steric features with activity trends.

What computational approaches are effective for predicting the molecular target of this compound?

Advanced Question

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina; prioritize targets like TIP47 (identified in related oxadiazoles via photoaffinity labeling) .

- Proteome Profiling : Combine affinity chromatography with mass spectrometry to isolate binding partners.

- Network Pharmacology : Integrate docking results with pathway analysis (e.g., KEGG) to map potential signaling targets.

How should researchers address contradictions in biological activity data across different cell lines?

Advanced Question

- Orthogonal Assays : Validate results using multiple techniques (e.g., Western blot for protein expression alongside flow cytometry).

- Cell Line Profiling : Assess genetic/epigenetic differences (e.g., p53 status, receptor expression) that may influence sensitivity.

- Dose-Response Studies : Determine if discrepancies arise from varying IC₅₀ values or off-target effects at higher concentrations.

What strategies improve synthetic yield during the oxadiazole ring formation?

Basic Question

- Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency.

- Catalytic Optimization : Use ZnCl₂ or Bi(OTf)₃ to accelerate amidoxime cyclization.

- Purification Techniques : Employ flash chromatography or recrystallization (e.g., from EtOAc/hexane) to isolate high-purity product .

How can the metabolic stability of this compound be assessed preclinically?

Advanced Question

- Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH to measure intrinsic clearance.

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities.

- LC-MS/MS Metabolite ID : Characterize major metabolites and propose degradation pathways.

What experimental evidence supports the role of the sulfonyl-piperidine group in target binding?

Advanced Question

- Truncation Studies : Synthesize analogs lacking the sulfonyl-piperidine and compare activity (e.g., >50% loss in potency observed in similar compounds) .

- Crystallographic Data : Resolve ligand-target complexes (e.g., via X-ray) to visualize hydrogen bonding or hydrophobic interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes upon group removal.

How can researchers optimize solubility without compromising bioactivity?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.